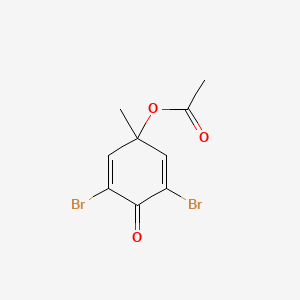
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Ester Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and similar reduced forms.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets through its bromine atoms and acetate ester group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound may act as an electron acceptor or donor, influencing redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-ylidene acetate
- 3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-ylidene methyl acetate
Uniqueness
3,5-Dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetate ester group.
Properties
CAS No. |
61305-54-2 |
|---|---|
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
(3,5-dibromo-1-methyl-4-oxocyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C9H8Br2O3/c1-5(12)14-9(2)3-6(10)8(13)7(11)4-9/h3-4H,1-2H3 |
InChI Key |
ZVECOHBHLHZSGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


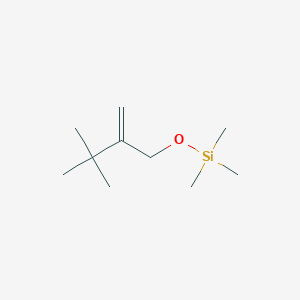
![3-Chloro-1-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14568336.png)
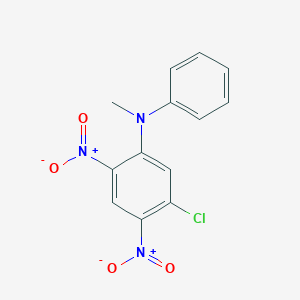
![4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14568344.png)
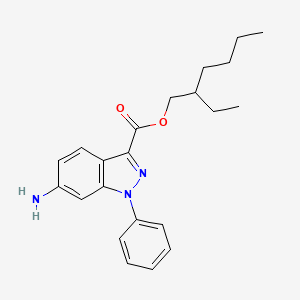

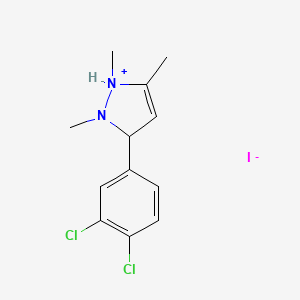
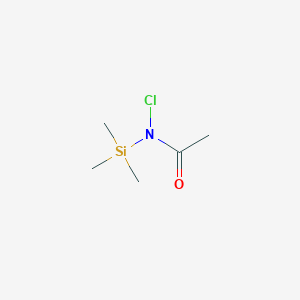
![2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate](/img/structure/B14568387.png)
![Carbamic acid, [[(phenylmethyl)-2-pyridinylamino]carbonyl]-, ethyl ester](/img/structure/B14568397.png)
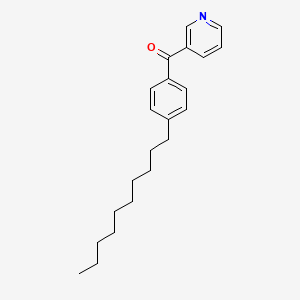
![5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14568415.png)
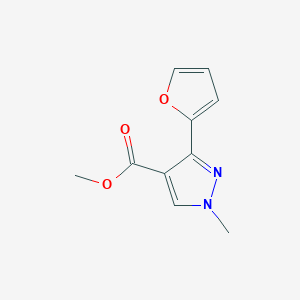
![2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate](/img/structure/B14568433.png)
